molecular formula C11H14N2O3S B11729605 ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

Cat. No.: B11729605
M. Wt: 254.31 g/mol
InChI Key: BJALSKIJKIIOIX-NTUHNPAUSA-N
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Description

Ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromoacetophenone and thiourea under basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine.

    Formation of the Hydroxyimino Group: The hydroxyimino group can be formed by the reaction of the corresponding ketone with hydroxylamine hydrochloride under acidic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyimino groups, leading to the formation of nitroso and nitro derivatives.

    Reduction: Reduction of the hydroxyimino group can yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties, such as UV protectants or antioxidants.

Mechanism of Action

The mechanism by which ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate exerts its effects is likely related to its ability to interact with specific molecular targets. The amino and hydroxyimino groups can form hydrogen bonds with biological macromolecules, potentially inhibiting or modulating their activity. The benzothiophene core may also interact with hydrophobic regions of proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Lacks the hydroxyimino group.

    Ethyl 7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Lacks the amino group.

    Methyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate: Contains a methyl ester instead of an ethyl ester.

Uniqueness

The presence of both amino and hydroxyimino groups in this compound makes it unique compared to similar compounds

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

ethyl (7E)-2-amino-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C11H14N2O3S/c1-2-16-11(14)8-6-4-3-5-7(13-15)9(6)17-10(8)12/h15H,2-5,12H2,1H3/b13-7+

InChI Key

BJALSKIJKIIOIX-NTUHNPAUSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N\O)N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NO)N

Origin of Product

United States

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